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  • Product: 5-Fluoro-3-methyl-2-nitroaniline
  • CAS: 468741-19-7

Core Science & Biosynthesis

Foundational

crystal structure and X-ray diffraction of 5-fluoro-3-methyl-2-nitroaniline

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-fluoro-3-methyl-2-nitroaniline Abstract This technical guide provides a comprehensive overview of the methodologies required for the determi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-fluoro-3-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the determination of the crystal structure of 5-fluoro-3-methyl-2-nitroaniline via single-crystal X-ray diffraction (SC-XRD). While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By examining the crystallographic data of structurally similar compounds, we can anticipate the key structural features and intermolecular interactions of 5-fluoro-3-methyl-2-nitroaniline. This guide details a plausible synthetic route, comprehensive crystallization protocols, the principles and workflow of SC-XRD, and a predictive analysis of the molecular and crystal structure.

Introduction: The Significance of Fluorinated Nitroanilines

Substituted anilines are fundamental building blocks in organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of specific functional groups, such as fluorine, methyl, and nitro moieties, can profoundly influence the physicochemical and biological properties of the parent molecule.

  • Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The carbon-fluorine bond is strong and the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, often leading to improved pharmacokinetic profiles.[1][3] Approximately 20% of recently developed drugs are fluoro-pharmaceuticals, highlighting the importance of this element in modern drug design.[4]

  • The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties and reactivity of a molecule.[5] In medicinal chemistry, the nitro group can be a pharmacophore itself and is found in a variety of antimicrobial, anticancer, and antiparasitic drugs.[6][7][8] Its presence can also lead to specific intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and molecular recognition.[9][10]

Given the advantageous properties conferred by these functional groups, 5-fluoro-3-methyl-2-nitroaniline represents a molecule of significant interest for further investigation. This guide provides a roadmap for its synthesis, crystallization, and structural elucidation.

Synthesis and Crystallization

Proposed Synthetic Pathway

A plausible method for the synthesis of N-substituted-2-nitroanilines involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with an appropriate amine.[11][12][13] A general protocol for a similar class of compounds is outlined below.

Experimental Protocol: Synthesis of N-Substituted-2-nitroanilines

  • A mixture of 2-chloronitrobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and a suitable base such as potassium carbonate (2 mmol) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is prepared in a solvent like dimethylformamide (DMF).[11][13]

  • The reaction mixture is heated at a temperature ranging from 80°C to 120°C for several hours, with the progress monitored by thin-layer chromatography (TLC).[11][13]

  • Upon completion, the mixture is cooled and poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol.[11]

Synthesis_Workflow reagents 2-chloronitrobenzene + Substituted Amine + Base reaction Nucleophilic Aromatic Substitution (80-120°C) reagents->reaction Heat workup Precipitation in Ice-Water reaction->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Pure N-Substituted 2-Nitroaniline purification->product

Caption: General workflow for the synthesis of N-substituted 2-nitroanilines.

Crystallization Methodologies

The growth of high-quality single crystals is a prerequisite for SC-XRD analysis.[14] Several techniques can be employed for the crystallization of small organic molecules, with the choice of method depending on the solubility and stability of the compound.[15][16]

Common Crystallization Techniques:

  • Solvent Evaporation: This is a widely used and reliable method where the compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly at room temperature, leading to supersaturation and crystal growth.[15]

  • Cooling Crystallization: This technique is suitable for compounds that have a significantly higher solubility at elevated temperatures. A saturated solution is prepared at a higher temperature and then slowly cooled to induce crystallization.[17]

  • Anti-solvent Crystallization: In this method, a second solvent (the anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound. This reduces the overall solubility and promotes crystallization.[16]

Experimental Protocol: Crystallization of 5-fluoro-3-methyl-2-nitroaniline

  • Solubility Screening: The solubility of the purified compound is tested in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable solvent or solvent system.

  • Preparation of a Saturated Solution: A small amount of the compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. The vessel should be left undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a pipette or by decanting the supernatant.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[18][19]

Principles of SC-XRD

When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the atomic positions can be determined.[18][20]

Data Collection and Processing

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[21][22]

  • Data Processing: The collected images are processed using specialized software (e.g., SHELXL, Olex2) to integrate the diffraction spots and generate a file containing the Miller indices (h, k, l) and the intensity of each reflection.[18][22]

SC-XRD_Workflow crystal Single Crystal Selection mounting Mounting on Goniometer crystal->mounting xray X-ray Irradiation and Data Collection mounting->xray processing Data Integration and Scaling xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement structure Final Crystal Structure refinement->structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure. The initial phases of the structure factors are determined, leading to a preliminary model of the atomic positions. This model is then refined by adjusting the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.

Predicted Crystallographic Analysis and Discussion

In the absence of experimental data for 5-fluoro-3-methyl-2-nitroaniline, we can predict its structural parameters by analyzing the crystal structures of closely related compounds.

Parameter2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline[23]2,4-dinitro-N-methylaniline[10]
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 11.23 Å, b = 11.56 Å, c = 10.02 Åa = 7.99 Å, b = 13.54 Å, c = 7.74 Å, β = 105.9°
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingN-H···O and C-H···O hydrogen bonds

Table 1: Crystallographic Data for Structurally Related Compounds.

Predicted Molecular Geometry

Based on the structures of related nitroaniline derivatives, the benzene ring in 5-fluoro-3-methyl-2-nitroaniline is expected to be planar. The nitro group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl group. The C-N bond length of the amino group is expected to be shorter than a typical single bond, indicating some degree of delocalization of the nitrogen lone pair into the aromatic ring.[24]

Predicted Intermolecular Interactions

The crystal packing of 5-fluoro-3-methyl-2-nitroaniline is likely to be influenced by a combination of intermolecular interactions:

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the nitro groups of adjacent molecules. C-H···O and C-H···F interactions are also possible.[9][10]

  • Halogen Bonding and Fluorine Interactions: The fluorine atom can participate in weak intermolecular interactions, such as C-F···H-C and C-F···F-C contacts, which can influence the crystal packing.[25][26][27] The role of "organic fluorine" in directing crystal structures is an area of active research.[27][28]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[24]

Hypothetical_Packing cluster_0 Molecule A cluster_1 Molecule B A_N_amino N-H B_O_nitro O-N=O A_N_amino->B_O_nitro N-H···O A_O_nitro O-N=O A_F F B_ring Aromatic Ring A_F->B_ring C-F···π A_ring Aromatic Ring A_ring->B_ring π-π stacking B_N_amino N-H B_F F

Caption: Hypothetical intermolecular interactions in the crystal packing of 5-fluoro-3-methyl-2-nitroaniline.

Conclusion

While the definitive crystal structure of 5-fluoro-3-methyl-2-nitroaniline remains to be determined, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. The analysis of related compounds allows for informed predictions regarding its molecular geometry and the key intermolecular interactions that are likely to govern its crystal packing. The methodologies and predictive insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation into this and other promising fluorinated nitroaniline derivatives. The experimental determination of its crystal structure will be crucial for validating these predictions and for understanding the structure-property relationships of this important class of compounds.

References

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  • ACS Publications. (2013, July 1). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 5-Fluoro-3-methyl-2-nitroaniline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-fluoro-3-methyl-2-nitroaniline, a compound of interest for researchers, scientists, and professionals in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-fluoro-3-methyl-2-nitroaniline, a compound of interest for researchers, scientists, and professionals in drug development. The strategic placement of fluoro, methyl, and nitro groups on the aniline scaffold presents a unique electronic and structural profile, making a thorough spectroscopic analysis essential for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques, offering insights into the structure-property relationships of this molecule.

Molecular Structure and Its Spectroscopic Implications

5-Fluoro-3-methyl-2-nitroaniline possesses a substituted benzene ring at its core. The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups with the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups governs its spectroscopic properties. The relative positions of these substituents create a specific pattern of electron density distribution around the aromatic ring, which is directly probed by various spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of solid 5-fluoro-3-methyl-2-nitroaniline is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

Caption: Experimental workflow for FT-IR analysis.

Predicted FT-IR Spectral Data and Interpretation

The following table summarizes the predicted vibrational frequencies for 5-fluoro-3-methyl-2-nitroaniline, based on the analysis of structurally similar compounds and known substituent effects.[1][2]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3450 - 3300N-H symmetric & asymmetric stretchingAmino (-NH₂)Medium
3100 - 3000C-H aromatic stretchingAromatic RingMedium
2980 - 2850C-H aliphatic stretchingMethyl (-CH₃)Weak
1620 - 1580N-H scissoringAmino (-NH₂)Strong
1550 - 1490N-O asymmetric stretchingNitro (-NO₂)Strong
1500 - 1400C=C aromatic stretchingAromatic RingMedium
1360 - 1320N-O symmetric stretchingNitro (-NO₂)Strong
1280 - 1200C-N stretchingAmino (-NH₂)Medium
1250 - 1100C-F stretchingFluoro (-F)Strong
850 - 750C-H out-of-plane bendingAromatic RingStrong

In-depth Analysis:

  • N-H Stretching: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric stretching vibrations of the primary amine group.[3]

  • Nitro Group Vibrations: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are expected to be prominent features of the spectrum.[4]

  • C-F Stretching: A strong band in the 1250-1100 cm⁻¹ region is a clear indicator of the C-F bond.[2]

  • Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1500-1400 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position and number of these bands.[5] The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 5-fluoro-3-methyl-2-nitroaniline, ¹H NMR, ¹³C NMR, and even ¹⁹F NMR would be highly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 5-fluoro-3-methyl-2-nitroaniline is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the chemical shifts of the aromatic protons.[6][7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂~5.0 - 6.0broad singlet-
H-4~6.8 - 7.0doubletJ(H-F) ≈ 8-10
H-6~6.6 - 6.8doubletJ(H-F) ≈ 4-6
-CH₃~2.2 - 2.4singlet-

In-depth Analysis:

  • -NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be solvent-dependent.

  • Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will appear as distinct signals. The electron-withdrawing nitro and fluoro groups will deshield these protons, shifting them downfield. Crucially, both protons will exhibit coupling to the fluorine atom. The coupling through more bonds (to H-6) is expected to be smaller than the coupling to the closer H-4.

  • -CH₃ Protons: The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents.[8][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~145 - 150
C-2 (C-CH₃)~120 - 125
C-3 (C-NO₂)~148 - 153
C-4~110 - 115 (doublet, ¹J(C-F))
C-5 (C-F)~155 - 160 (doublet, ²J(C-F))
C-6~115 - 120 (doublet, ³J(C-F))
-CH₃~15 - 20

In-depth Analysis:

  • Carbons Attached to Heteroatoms: The carbons directly bonded to the electronegative nitrogen (C-1 and C-3) and fluorine (C-5) atoms are expected to be significantly deshielded and appear at lower field.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the splitting of the signals for the carbons near the fluorine atom due to C-F coupling. The carbon directly attached to fluorine (C-5) will show a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-4 and C-6) will exhibit smaller two- and three-bond coupling constants, respectively. This coupling pattern is a definitive tool for assigning the carbon signals in the aromatic region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5-fluoro-3-methyl-2-nitroaniline, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the substituted nitrobenzene chromophore.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of 5-fluoro-3-methyl-2-nitroaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path. The spectrum is scanned over a range of wavelengths (e.g., 200-600 nm).

Caption: Experimental workflow for UV-Vis analysis.

Predicted UV-Vis Spectral Data and Interpretation

The electronic spectrum of 5-fluoro-3-methyl-2-nitroaniline is predicted to show characteristic absorption bands.[10][11]

Predicted λmax (nm)Molar Absorptivity (ε)Electronic Transition
~250 - 280Highπ → π
~380 - 420Moderaten → π (charge-transfer)

In-depth Analysis:

  • π → π Transition:* This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. It is expected to be an intense absorption band at a shorter wavelength.

  • n → π Transition (Charge-Transfer Band):* This lower-energy transition involves the excitation of a non-bonding electron from the amino group or the nitro group to a π* antibonding orbital of the nitroaromatic system. This intramolecular charge-transfer (ICT) is characteristic of nitroanilines and results in a strong absorption in the near-UV or visible region, often responsible for the color of the compound. The presence of both electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NO₂, -F) groups will significantly influence the energy of this transition, likely causing a bathochromic (red) shift compared to nitrobenzene itself.[12]

Conclusion

The comprehensive spectroscopic characterization of 5-fluoro-3-methyl-2-nitroaniline through FT-IR, NMR, and UV-Vis spectroscopy provides a detailed molecular portrait. The predicted spectral data, based on established principles and comparison with related structures, offer a robust framework for the identification and analysis of this compound. The interplay of the various functional groups results in a unique spectroscopic fingerprint, which is invaluable for quality control, reaction monitoring, and for understanding its potential applications in medicinal chemistry and materials science.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Fluorinated Benzimidazoles Using 5-Fluoro-3-methyl-2-nitroaniline

Introduction: The Strategic Importance of Fluorinated Benzimidazoles The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-ulcer, anti-hypertensive, antiviral, antifungal, and anti-tumor effects.[1][2][4]

The strategic incorporation of fluorine atoms into the benzimidazole core can significantly enhance its therapeutic potential.[5][6] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] This often translates to improved potency, bioavailability, and a more favorable pharmacokinetic profile.[5][6] Consequently, the development of efficient and versatile methods for the synthesis of fluorinated benzimidazoles is a high-priority area in drug discovery.

These application notes provide a comprehensive guide to a robust and reliable one-pot synthesis of fluorinated benzimidazoles, starting from the readily accessible precursor, 5-fluoro-3-methyl-2-nitroaniline. The described methodology leverages a reductive cyclization strategy, a powerful approach that avoids the isolation of potentially unstable o-phenylenediamine intermediates.[1][7]

Core Synthesis Strategy: One-Pot Reductive Cyclization

The central theme of this protocol is the one-pot synthesis of 2-substituted 6-fluoro-4-methyl-1H-benzimidazoles from 5-fluoro-3-methyl-2-nitroaniline and a variety of aldehydes. This method is predicated on the in situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent intramolecular cyclization to form the benzimidazole ring.

This one-pot approach offers several advantages over traditional multi-step syntheses:

  • Increased Efficiency: By combining multiple transformations into a single operation, this method saves time, reduces solvent consumption, and minimizes waste generation.

  • Improved Yields: Eliminating the need to isolate and purify intermediates often leads to higher overall yields.

  • Enhanced Safety: The in situ generation of the reactive o-phenylenediamine intermediate avoids the handling and storage of this potentially air-sensitive compound.[1][7]

Several reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) being a particularly effective, inexpensive, and readily available option.[1][8] The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups on the aldehyde component.[1][8]

Reaction Mechanism Overview

The plausible reaction mechanism for the sodium dithionite-mediated reductive cyclization is outlined below. The process begins with the reduction of the nitro group of 5-fluoro-3-methyl-2-nitroaniline to the corresponding amine. This is followed by the condensation of the newly formed diamine with an aldehyde to form a Schiff base intermediate. Finally, an intramolecular cyclization and subsequent aromatization yield the desired fluorinated benzimidazole.

Reductive Cyclization Mechanism A 5-Fluoro-3-methyl-2-nitroaniline B Reduction (Na₂S₂O₄) A->B C 4-Fluoro-6-methyl- benzene-1,2-diamine (in situ) B->C E Condensation C->E D Aldehyde (R-CHO) D->E F Schiff Base Intermediate E->F G Intramolecular Cyclization F->G H Dehydration/ Aromatization G->H I 6-Fluoro-4-methyl-2-substituted- 1H-benzimidazole H->I

Caption: Proposed mechanism for the one-pot reductive cyclization.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-3-methyl-2-nitroaniline≥98%Commercially AvailableStore in a cool, dry place.
Aldehydes (various)Reagent GradeCommercially AvailablePurify if necessary.
Sodium Dithionite (Na₂S₂O₄)≥85%Commercially AvailableUse freshly opened bottles.
Ethanol (EtOH)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableFor microwave-assisted synthesis.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel60-120 meshCommercially AvailableFor column chromatography.
Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the synthesis of 2-substituted 6-fluoro-4-methyl-1H-benzimidazoles using conventional heating.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-3-methyl-2-nitroaniline (1.0 mmol, 1.0 eq.).

  • Solvent and Aldehyde Addition: Add ethanol (10 mL) and the desired aldehyde (1.1 mmol, 1.1 eq.). Stir the mixture to ensure homogeneity.

  • Reductant Addition: Prepare a solution of sodium dithionite (3.0 mmol, 3.0 eq.) in water (5 mL). Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-substituted 6-fluoro-4-methyl-1H-benzimidazole.

Conventional Synthesis Workflow A Combine 5-fluoro-3-methyl-2-nitroaniline, aldehyde, and ethanol B Add Na₂S₂O₄ solution A->B C Reflux for 4-6 hours B->C D Cool and perform aqueous workup C->D E Extract with ethyl acetate D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H Characterize pure product G->H

Caption: Workflow for conventional synthesis of fluorinated benzimidazoles.

Protocol 2: Microwave-Assisted Synthesis

For rapid synthesis and optimization, a microwave-assisted protocol can be employed.[8][9]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-fluoro-3-methyl-2-nitroaniline (1.0 mmol, 1.0 eq.) and the desired aldehyde (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (4 mL).

  • Reductant Addition: Add an aqueous solution of sodium dithionite (1 M, 3.0 mL, 3.0 mmol).[8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 160 W with pulses of 15 seconds, followed by a 20-second cooling period between each pulse, for a total irradiation time of 60-90 seconds.[8]

  • Workup: After the reaction is complete, cool the vessel to room temperature.

  • Precipitation: Add 5 N ammonium hydroxide dropwise to the reaction mixture to precipitate the product.[8]

  • Isolation: Filter the solid product, wash with water (2 x 15 mL), and dry under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Data and Expected Results

The yield and purity of the synthesized fluorinated benzimidazoles will vary depending on the specific aldehyde used. Below is a table of representative data for the synthesis of a few derivatives.

EntryAldehydeProductYield (%)m.p. (°C)
1Benzaldehyde6-Fluoro-4-methyl-2-phenyl-1H-benzimidazole85-92230-232
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-fluoro-4-methyl-1H-benzimidazole88-95255-257
34-Methoxybenzaldehyde6-Fluoro-4-methyl-2-(4-methoxyphenyl)-1H-benzimidazole82-90218-220
4Thiophene-2-carbaldehyde6-Fluoro-4-methyl-2-(thiophen-2-yl)-1H-benzimidazole80-88240-242

Yields are based on the conventional heating method and are not optimized.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point (m.p.): To assess purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure the sodium dithionite is fresh.
Product loss during workupPerform extractions carefully. Ensure complete precipitation in the microwave protocol.
Impure ProductSide reactionsPurify the starting aldehyde if necessary. Optimize reaction conditions (temperature, time).
Incomplete separation during chromatographyUse a shallower solvent gradient for column chromatography.
Reaction does not proceedDeactivated starting materialCheck the purity of 5-fluoro-3-methyl-2-nitroaniline.
Inactive reducing agentUse a fresh batch of sodium dithionite.

Conclusion

The one-pot reductive cyclization of 5-fluoro-3-methyl-2-nitroaniline with aldehydes provides an efficient, versatile, and reliable route to a diverse range of 2-substituted 6-fluoro-4-methyl-1H-benzimidazoles. This methodology is well-suited for the generation of libraries of these valuable compounds for screening in drug discovery programs. The mild reaction conditions and operational simplicity make this an attractive approach for both academic and industrial research settings.

References

  • Royal Society of Chemistry. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
  • LOCKSS. (2008, April 17).
  • Thieme. (n.d.).
  • Taylor & Francis Online. (2007, April 12).
  • Royal Society of Chemistry. (2025, March 31). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • ResearchGate. (2025, October 15). Importance of Fluorine in Benzazole Compounds.
  • Elsevier. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
  • MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
  • ResearchGate. (n.d.). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b....

Sources

Application

Application Note & Protocol: High-Fidelity Reduction of 5-fluoro-3-methyl-2-nitroaniline to 5-fluoro-3-methylbenzene-1,2-diamine

Abstract: This document provides a comprehensive guide to the chemical reduction of 5-fluoro-3-methyl-2-nitroaniline, yielding the versatile diamine building block, 5-fluoro-3-methylbenzene-1,2-diamine. This diamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the chemical reduction of 5-fluoro-3-methyl-2-nitroaniline, yielding the versatile diamine building block, 5-fluoro-3-methylbenzene-1,2-diamine. This diamine is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The protocol detailed herein focuses on catalytic hydrogenation, a method renowned for its high efficiency, chemoselectivity, and favorable environmental profile, generating water as the sole theoretical byproduct.[1] We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step laboratory protocol, and outline the necessary safety precautions and analytical methods for product validation.

Introduction and Scientific Rationale

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental and industrially significant transformation in organic synthesis.[2][3] The target molecule of this protocol, 5-fluoro-3-methylbenzene-1,2-diamine, incorporates a fluorine atom, a feature often exploited in drug development to enhance metabolic stability and binding affinity. The vicinal diamine functionality serves as a versatile handle for the construction of various heterocyclic systems, such as benzimidazoles, which are prevalent in biologically active compounds.

While several methods exist for nitro group reduction, including the use of stoichiometric metals like iron or tin in acidic media (e.g., Béchamp reduction), these processes generate considerable metallic waste and require harsh conditions.[1] In contrast, catalytic hydrogenation over a heterogeneous catalyst, such as palladium on carbon (Pd/C), offers a cleaner, more efficient, and highly selective alternative.[1][4] This method proceeds under mild temperatures and pressures, tolerates a wide range of functional groups, and simplifies product isolation.[1]

Mechanistic Overview of Catalytic Hydrogenation

The reduction of a nitroarene via catalytic hydrogenation is a surface-mediated process. The reaction proceeds through a series of intermediates, as outlined below, although these are rarely isolated as they are rapidly converted to the final product.

  • Step 1: Adsorption & Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium) and dissociates into reactive hydrogen atoms.[5]

  • Step 2: Substrate Adsorption: The nitro group of the 5-fluoro-3-methyl-2-nitroaniline adsorbs onto the catalyst surface.[5]

  • Step 3: Stepwise Reduction: The nitro group is reduced in a stepwise fashion by the surface-bound hydrogen atoms, likely proceeding through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[5][6]

  • Step 4: Amine Formation & Desorption: The final hydrogenolysis step cleaves the N-O bond of the hydroxylamine intermediate, forming the diamine product and water. The diamine then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[5]

A potential side-path involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, or hydrazo species. However, under typical catalytic hydrogenation conditions, these species are also reduced to the desired amine.[5]

Safety and Handling

Prior to commencing any experimental work, a thorough risk assessment must be conducted.

  • Substrate (5-fluoro-3-methyl-2-nitroaniline): Nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

  • Product (5-fluoro-3-methylbenzene-1,2-diamine): Aromatic diamines are often toxic and potential carcinogens.[9] Handle with the same level of precaution as the starting material.

  • Catalyst (Palladium on Carbon, Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with hydrogen. Always handle the catalyst in an inert atmosphere or as a wet slurry.

  • Hydrogen Gas (H₂): Hydrogen is a highly flammable gas that forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The hydrogenation reaction should be conducted in a well-ventilated area, away from ignition sources.

Experimental Protocol: Catalytic Hydrogenation

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scale production.

Materials and Equipment
Reagents & Materials Equipment
5-fluoro-3-methyl-2-nitroanilineHydrogenation apparatus (e.g., Parr shaker or balloon setup)
10% Palladium on Carbon (Pd/C), 50% wetThree-neck round-bottom flask
Ethanol (EtOH), anhydrous gradeMagnetic stirrer and stir bar
Ethyl Acetate (EtOAc)Inert gas supply (Nitrogen or Argon) with manifold
Celite® 545Buchner funnel and filter flask
Hydrogen gas (H₂) supplyRotary evaporator
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge flask with 5-fluoro-3-methyl-2-nitroaniline and Ethanol B Purge flask with Nitrogen/Argon A->B C Safely add wet Pd/C catalyst under inert atmosphere B->C D Evacuate and backfill with H₂ (3x) C->D E Pressurize with H₂ (e.g., 50 psi or balloon) D->E F Stir vigorously at RT and monitor H₂ uptake E->F G Vent H₂ and purge with Nitrogen/Argon F->G H Filter through Celite® to remove catalyst G->H I Rinse filter cake with Ethanol H->I J Concentrate filtrate under reduced pressure I->J K Obtain crude diamine product J->K

Caption: Workflow for the catalytic hydrogenation of 5-fluoro-3-methyl-2-nitroaniline.

Step-by-Step Procedure
  • Vessel Preparation: To a suitable three-neck round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-3-methyl-2-nitroaniline.

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (approximately 10-20 mL of solvent per gram of substrate).

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (50% wet) catalyst. The typical catalyst loading is 1-5 mol% relative to the nitroaniline substrate.

    • Expertise Note: Adding the catalyst as a slurry in a small amount of the reaction solvent can facilitate a safer and more quantitative transfer.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the atmosphere is fully exchanged.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi for a Parr apparatus, or simply use a balloon of hydrogen for atmospheric pressure reactions) and begin vigorous stirring.

    • Trustworthiness Note: The reaction is typically exothermic. For larger-scale reactions, initial cooling may be necessary. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Reaction Completion: Continue stirring at room temperature until hydrogen uptake ceases (typically 2-6 hours).

  • System Purge: Once the reaction is complete, carefully vent the excess hydrogen and purge the system thoroughly with inert gas. This is a critical safety step to prevent the catalyst from igniting upon exposure to air.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.

    • Expertise Note: Keep the Celite® pad and the filtered catalyst wet with solvent at all times. Do not allow the catalyst to dry on the filter paper, as it can ignite. Quench the used catalyst by suspending it in a large volume of water before disposal according to institutional guidelines.

  • Product Isolation: Rinse the reaction flask and the filter cake with additional ethanol to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the crude 5-fluoro-3-methylbenzene-1,2-diamine, which appears as a solid or oil that may darken upon exposure to air and light.[10] If necessary, purify further by recrystallization or column chromatography.

Summary of Key Parameters
ParameterRecommended Value/ConditionRationale
Substrate Concentration 0.2 - 0.5 M in EthanolBalances reaction rate with solubility and heat transfer.
Catalyst 10% Pd/C (50% wet)Highly active and selective for nitro group reduction.[1]
Catalyst Loading 1-5 mol %Provides an efficient reaction rate while minimizing cost.
Solvent Ethanol or Ethyl AcetateExcellent solvents for the substrate and product; compatible with hydrogenation.[5]
Hydrogen Pressure 1-4 bar (15-60 psi)Sufficient for efficient reduction; higher pressures can increase rate.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient without heating.
Reaction Time 2-6 hoursVaries with scale, pressure, and catalyst loading. Monitor for completion.
Expected Yield >95%Catalytic hydrogenation is known for its high conversion and yields.[11]

Product Characterization

Validation of the final product's identity and purity is essential. The following analytical techniques are recommended.

Chemical Transformation Diagram

Caption: Reduction of 5-fluoro-3-methyl-2-nitroaniline to the corresponding diamine.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the nitroaniline aromatic signals and the appearance of new signals corresponding to the diamine product. The two amine (-NH₂) groups will appear as broad singlets.

    • ¹³C NMR: The carbon atom attached to the former nitro group will show a significant upfield shift.

    • ¹⁹F NMR: Will confirm the presence and environment of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): An effective tool for assessing the purity of the final product and for monitoring the reaction's progress.[13][14] A reversed-phase column with a water/methanol or water/acetonitrile mobile phase containing a small amount of formic acid is a good starting point.[12][14]

References

  • Hydrogenation of nitro compounds to anilines. candcs.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.
  • Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • 4-NITROANILINE Safety D
  • 2-Nitroaniline Safety D
  • Nitroaniline Safety D
  • 4-Nitroaniline Safety D
  • 4-Nitroaniline Safety D
  • ANALYTICAL METHODS for Toluene Diisocyan
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines via Nuclear Magnetic Resonance. MDPI.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • 5-Fluoro-3-methyl-benzene-1,2-diamine. Sigma-Aldrich.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Agilent.
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro deriv
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

Sources

Method

Application Note: 5-Fluoro-3-methyl-2-nitroaniline in Pharmaceutical Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms and alkyl groups into heterocyclic scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and alkyl groups into heterocyclic scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7) has emerged as a privileged building block for the synthesis of highly functionalized benzimidazoles, benzotriazoles, and quinoxalines. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for utilizing this intermediate in target-directed drug discovery.

Chemical Profile & Mechanistic Rationale

The unique substitution pattern of 5-fluoro-3-methyl-2-nitroaniline offers a highly polarized aromatic system. When reduced to its corresponding 1,2-diamine, it serves as a versatile precursor for ring-closure reactions.

Why this specific scaffold?

The combination of a fluorine atom and a methyl group on a benzimidazole core creates a synergistic effect that addresses common liabilities in drug development:

  • Metabolic Stability & Lipophilicity (The Fluorine Effect): The highly electronegative fluorine atom exerts a strong inductive (-I) effect, which lowers the pKa of the resulting benzimidazole NH group. This enhances passive membrane permeability. Furthermore, fluorine substitution blocks cytochrome P450-mediated aromatic oxidation, significantly improving the molecule's metabolic half-life[1].

  • Steric Anchoring (The Methyl Effect): The 3-methyl group provides localized steric bulk and a mild electron-donating (+I) effect. In kinase inhibitor design, this methyl group frequently acts as an anchor, filling hydrophobic pockets within the ATP-binding hinge region and restricting the conformational rotation of adjacent pharmacophores.

  • Antimicrobial & Antiviral Potency: Recent structure-activity relationship (SAR) studies demonstrate that fluorinated benzimidazoles synthesized from this core exhibit picomolar efficacy against HCV replicons[1] and superior Minimum Inhibitory Concentrations (MICs) against Gram-negative bacteria (e.g., 31.25 μg/mL) compared to non-fluorinated analogs[2].

Table 1: Impact of Scaffold Substituents on Drug Properties
Structural FeaturePhysicochemical ConsequencePharmacological Advantage
5-Fluoro Substitution Inductive electron withdrawal (-I); lowers basicity; increases LogP.Enhances membrane permeation; blocks CYP450 oxidation; boosts antimicrobial potency[3].
3-Methyl Substitution Increases local steric bulk; provides mild (+I) inductive effect.Anchors scaffold in hydrophobic pockets; restricts rotation of adjacent substituents.
ortho-Nitroaniline Core Highly polarized system; stable precursor to 1,2-diamines.Enables divergent, late-stage cyclocondensation to generate vast compound libraries.

Synthetic Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on self-validating, reproducible protocols. The transformation of 5-fluoro-3-methyl-2-nitroaniline into an active pharmacophore requires two critical steps: chemoselective reduction and oxidative cyclocondensation.

Protocol 1: Chemoselective Hydrogenation to 1,2-Diamine

Objective: Reduce the nitro group to an amine without triggering hydrodefluorination—a common side reaction when reducing fluorinated aromatics.

Reagents:

  • 5-Fluoro-3-methyl-2-nitroaniline (1.0 eq)

  • 10% Pd/C (0.05 eq)

  • Absolute Ethanol (0.2 M)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-fluoro-3-methyl-2-nitroaniline in absolute ethanol within a heavy-walled reaction flask.

  • Inert Atmosphere: Purge the vessel with N₂ gas for 5 minutes. Causality: Purging displaces oxygen, preventing the premature ignition of the Pd/C catalyst upon addition.

  • Catalyst Addition: Carefully add 10% Pd/C. Seal the flask and purge with H₂ gas.

  • Reaction: Stir the mixture vigorously at room temperature under a strict 1 atm H₂ balloon[4]. Causality: Maintaining ambient pressure (1 atm) rather than high pressure is critical; elevated H₂ pressure combined with palladium can cleave the C-F bond (hydrodefluorination), destroying the pharmacophore.

  • Monitoring: Monitor the reaction via LC-MS. The nitro reduction typically completes within 12–18 hours.

  • Workup: Filter the crude mixture through a pad of Celite. Causality: Celite traps pyrophoric nano-palladium particles that could otherwise pass through standard filter paper, ensuring a metal-free 5-fluoro-3-methylbenzene-1,2-diamine intermediate. Concentrate in vacuo and use immediately in Protocol 2 to prevent air oxidation.

Protocol 2: Oxidative Cyclocondensation to Benzimidazole

Objective: React the sensitive 1,2-diamine intermediate with an aryl aldehyde to form the fully aromatized benzimidazole core.

Reagents:

  • 5-Fluoro-3-methylbenzene-1,2-diamine (1.0 eq)

  • Target Aryl Aldehyde (1.05 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the diamine and the aryl aldehyde in DMF at room temperature. Stir for 30 minutes to allow the initial Schiff base (imine) to form.

  • Oxidative Closure: Add Na₂S₂O₅ to the solution and heat the reaction to 80°C for 4–6 hours. Causality: While simple condensation yields a dihydrobenzimidazole, Na₂S₂O₅ acts as a mild, selective oxidative agent that drives the equilibrium toward the fully aromatized, thermodynamically stable benzimidazole[5].

  • Quenching & Extraction: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield the final fluorinated benzimidazole.

Pathway Visualization

The following diagram illustrates the logical progression from the raw nitroaniline building block to the final biological application.

Pathway SM 5-Fluoro-3-methyl- 2-nitroaniline Red Chemoselective Reduction SM->Red Diam 1,2-Diamine Intermediate Red->Diam Pd/C, H2 (1 atm) Cyc Oxidative Cyclocondensation Diam->Cyc Benz Fluorinated Benzimidazole Cyc->Benz Aldehyde, Na2S2O5 Target Target Binding (Kinases/Microbial DNA) Benz->Target Active Pharmacophore

Fig 1: Synthetic workflow and pharmacological application of 5-fluoro-3-methyl-2-nitroaniline.

Sources

Application

Application Note: 5-Fluoro-3-methyl-2-nitroaniline as a Versatile Precursor in Organic Synthesis

Executive Summary & Mechanistic Rationale 5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7) is a highly reactive, multifunctional building block utilized extensively in both material science and medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7) is a highly reactive, multifunctional building block utilized extensively in both material science and medicinal chemistry. Its synthetic utility stems from a precise arrangement of functional groups that allows for orthogonal, site-specific modifications:

  • Highly Activated Aryl Fluoride: The fluorine atom at the C5 position is located para to the strongly electron-withdrawing nitro group. This electronic configuration highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer complex intermediate.

  • Ortho-Nitroaniline Motif: The adjacent amine and nitro groups provide a direct pathway to 1,2-diamines via nitro reduction. These diamines are classical precursors for fused heterocycles, including benzimidazoles, quinoxalines, and benzothiadiazoles.

  • Steric Shielding via C3-Methyl: The methyl group provides critical steric bulk. In medicinal chemistry, this restricts the conformational flexibility of the resulting pharmacophore, which is a proven strategy for reducing off-target enzyme binding (e.g., CYP3A4). In material science, it influences the solid-state packing and morphology of polymer films.

Application 1: Material Science (Non-Fullerene Acceptors)

In the development of Organic Photovoltaics (OPVs), 5-fluoro-3-methyl-2-nitroaniline is a critical starting material for synthesizing asymmetric 5-fluorobenzo[c][1,2,5]thiadiazole (FBT) units. These units are incorporated into Acceptor-Donor-Acceptor (A-D-A) type Non-Fullerene Acceptors (NFAs) such as IFBR-p and IFBR-d [1].

Causality of Experimental Choices: The introduction of the highly electronegative fluorine atom onto the benzothiadiazole core lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This electronic modulation directly enhances the open-circuit voltage ( Voc​ ) of the resulting polymer solar cells. Thionyl chloride (SOCl2) is selected for the cyclization step because it acts as both a potent electrophile and the sulfur source, rapidly condensing with the electron-rich 1,2-diamine intermediate [3].

Synthetic Workflow: FBT-Based NFAs

FBT_Synthesis A 5-Fluoro-3-methyl- 2-nitroaniline B 5-Fluoro-3-methyl- benzene-1,2-diamine A->B Reduction (Pd/C, H2 or SnCl2) C 5-Fluoro-7-methylbenzo[c] [1,2,5]thiadiazole B->C Cyclization (SOCl2, Et3N) D Dibromo-FBT Intermediate C->D Bromination (NBS, H2SO4) E NFA (e.g., IFBR-p/d) D->E Cross-Coupling (Stille/Suzuki)

Workflow from 5-fluoro-3-methyl-2-nitroaniline to FBT-based non-fullerene acceptors.

Protocol A: Synthesis of 5-Fluoro-7-methylbenzo[c][1,2,5]thiadiazole
  • Nitro Reduction: Dissolve 5-fluoro-3-methyl-2-nitroaniline (1.0 equiv) in absolute ethanol. Add 10% Pd/C (0.1 equiv by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to yield the highly air-sensitive 1,2-diamine. Note: Proceed immediately to the next step to prevent oxidative degradation.

  • Thiadiazole Cyclization: Dissolve the crude 1,2-diamine in anhydrous CHCl3. Add Triethylamine (TEA, 3.0 equiv) and cool the mixture to 0 °C under argon.

  • Electrophilic Addition: Dropwise add Thionyl Chloride (SOCl2, 1.5 equiv). The TEA acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the unreacted amine groups.

  • Reflux & Isolation: Heat the reaction to 60 °C for 4 hours. Quench with ice water, extract with dichloromethane (DCM), dry over MgSO4, and purify via silica gel chromatography to isolate the FBT core.

Application 2: Medicinal Chemistry (Kinase Inhibitors)

In drug discovery, 5-fluoro-3-methyl-2-nitroaniline is utilized to construct highly substituted benzimidazole scaffolds targeting specific kinases. A common functionalization involves the SNAr addition of secondary amines, such as 4-hydroxypiperidine.

Causality of Experimental Choices: The SNAr reaction is strictly regioselective for the C5-fluorine due to the para-nitro activation [2]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its significant steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the liberated hydrofluoric acid (HF). The choice of N,N-Dimethylformamide (DMF) as a polar aprotic solvent stabilizes the charged transition states of the SNAr mechanism.

Crucially, incorporating the polar 4-hydroxypiperidine moiety lowers the overall lipophilicity (LogP) of the molecule. When combined with the conformational restriction imposed by the C3-methyl group, this structural modification significantly attenuates off-target binding to the CYP3A4 active site, thereby mitigating potential drug-drug interactions (DDIs) and improving oral bioavailability.

Synthetic Workflow: Benzimidazole Kinase Inhibitors

SNAr_Pathway A 5-Fluoro-3-methyl- 2-nitroaniline C 1-(3-amino-5-methyl-4-nitrophenyl) piperidin-4-ol A->C SNAr (DIPEA, DMF, 80°C) B 4-Hydroxypiperidine (Nucleophile) B->C SNAr (DIPEA, DMF, 80°C) D Substituted 1,2-Diamine C->D Nitro Reduction (Fe/NH4Cl) E Benzimidazole Kinase Inhibitor D->E Cyclization (Orthoester/Acid)

SNAr functionalization and subsequent cyclization to yield benzimidazole kinase inhibitors.

Protocol B: SNAr with 4-Hydroxypiperidine
  • Reaction Setup: In a dry, round-bottom flask, dissolve 5-fluoro-3-methyl-2-nitroaniline (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). The excess base ensures complete neutralization of the HF byproduct, driving the equilibrium forward.

  • Heating: Stir the mixture at 80 °C for 12 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting mass.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water to precipitate the product. Filter the resulting solid, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum to yield 1-(3-amino-5-methyl-4-nitrophenyl)piperidin-4-ol.

Quantitative Data Summary

Table 1: Comparative Reaction Parameters for 5-Fluoro-3-methyl-2-nitroaniline Functionalization

TransformationReagents & SolventsTemp / TimeYield RangeMechanistic Role & Outcome
Nitro Reduction Pd/C, H₂, EtOH or Fe, NH₄Cl, EtOH/H₂O25–60 °C, 2–4 h85–95%Reduces the NO₂ group to NH₂, generating the required 1,2-diamine intermediate for cyclization.
FBT Cyclization SOCl₂, Et₃N, CHCl₃60 °C, 4–6 h70–80%Dual electrophilic condensation to form the fused 1,2,5-thiadiazole ring system.
SNAr (Amination) 4-Hydroxypiperidine, DIPEA, DMF80 °C, 12 h75–90%Nucleophilic displacement of the highly activated C5-fluorine to append solubilizing pharmacophores.
Benzimidazole Cyclization Trimethyl orthoformate, catalytic p-TsOH100 °C, 3–5 h65–85%Acid-catalyzed condensation of the 1,2-diamine with an orthoester to construct the benzimidazole core.

References

  • Title: Regioisomeric Non-Fullerene Acceptors Containing Fluorobenzo[c][1,2,5]thiadiazole Unit for Polymer Solar Cells Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Innovative Fluorescent Polymers in Niosomal Carriers: A Novel Approach to Enhancing Cancer Therapy and Imaging (FBT synthesis via SOCl2) Source: Open Metu URL: [Link]

Method

Introduction: The Strategic Importance of Substituted Phenylenediamines

An Application Guide for the Selective Catalytic Hydrogenation of 5-fluoro-3-methyl-2-nitroaniline to 4-fluoro-2-methylbenzene-1,2-diamine The synthesis of highly functionalized aromatic amines is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Selective Catalytic Hydrogenation of 5-fluoro-3-methyl-2-nitroaniline to 4-fluoro-2-methylbenzene-1,2-diamine

The synthesis of highly functionalized aromatic amines is a cornerstone of modern chemical manufacturing, particularly within the pharmaceutical and agrochemical sectors. 4-fluoro-2-methylbenzene-1,2-diamine, the product derived from the reduction of 5-fluoro-3-methyl-2-nitroaniline, serves as a critical building block for a range of complex molecules. The strategic placement of the fluoro, methyl, and dual amine functionalities provides a versatile scaffold for creating high-value compounds. Catalytic hydrogenation stands out as the premier industrial method for the reduction of aromatic nitro groups.[1][2] This process is favored for its high efficiency, excellent yields, and favorable environmental profile, which aligns with the principles of green chemistry by typically producing only water as a byproduct.[3][4]

This document provides a detailed technical guide on the catalytic hydrogenation of 5-fluoro-3-methyl-2-nitroaniline. It delves into the mechanistic underpinnings, compares various catalytic systems, offers a detailed experimental protocol, and provides expert insights into process optimization and troubleshooting.

Mechanistic Considerations: Navigating Chemoselectivity

The reduction of an aromatic nitro group via catalytic hydrogenation is a surface-mediated process that occurs in a stepwise fashion.[4][5] The reaction cascade, as illustrated by the Haber mechanism, generally proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[3][5][6]

The primary challenge in the hydrogenation of 5-fluoro-3-methyl-2-nitroaniline is achieving high chemoselectivity. The molecule contains a C-F bond, which is susceptible to hydrogenolysis (dehalogenation), an undesired side reaction.[7] The choice of catalyst and reaction conditions is therefore paramount to selectively reduce the nitro group while preserving the fluorine substituent.

  • Catalyst Activity vs. Selectivity: Highly active hydrogenation catalysts like standard Palladium on carbon (Pd/C) are known to promote hydrodehalogenation, especially with aryl bromides and iodides, but also with activated aryl chlorides and fluorides.[7][8] Therefore, a balance must be struck. Sometimes, catalyst activity is intentionally attenuated by using specific supports, adding catalyst poisons (like sulfur), or choosing a different metal altogether to favor the desired transformation.[7][9]

  • The Role of the Catalyst Surface: The catalyst provides a high-surface-area platform where molecular hydrogen (H₂) dissociates into reactive atomic hydrogen adsorbed onto the metal surface (M-H).[4] The nitroaromatic substrate also adsorbs onto the surface, allowing for the sequential transfer of hydrogen atoms to the nitro group, ultimately leading to the formation of the amine and water.[4]

Comparative Analysis of Common Catalytic Systems

The selection of an appropriate catalyst is the most critical parameter for a successful and selective hydrogenation. Below is a comparative summary of common heterogeneous catalysts used for nitro group reduction.

Catalyst SystemKey AdvantagesConsiderations & Potential Drawbacks
Palladium on Carbon (Pd/C) Highly active, versatile, and the most common choice for nitro reductions.[8]Can be prone to causing hydrodehalogenation, especially of aryl halides.[4][8] Requires careful condition optimization (low pressure/temp) for halogenated substrates.
Platinum on Carbon (Pt/C) Generally less prone to causing dehalogenation than Pd/C.[7] Effective for a wide range of nitro compounds.Can sometimes promote aromatic ring reduction under more forcing conditions (high pressure/temperature).[4][10]
Sulfided Platinum on Carbon (Pt/C, sulfided) Excellent for chemoselective reduction of nitro groups in the presence of activated halides.[7] The sulfur acts as a selective poison, attenuating the catalyst's activity towards C-X bond cleavage.Lower activity compared to non-sulfided catalysts, may require slightly longer reaction times or higher catalyst loading.[7]
Raney® Nickel Cost-effective and often used when dehalogenation of aryl chlorides and bromides is a concern with Pd/C.[8][11]Highly pyrophoric when dry and requires careful handling. Can be less selective for complex molecules and may require higher pressures and temperatures.[8][11]
Iron-based Catalysts (e.g., Fe/HCl, Fe nanoparticles) Very low cost and environmentally benign.[11][12][13] Excellent chemoselectivity for the nitro group. Often used in transfer hydrogenation with hydrogen donors like formic acid or hydrazine.[14][15]Traditionally used in stoichiometric amounts (Bechamp reduction), generating significant iron oxide waste.[5] Newer catalytic systems are being developed to overcome this.[14]

For the specific reduction of 5-fluoro-3-methyl-2-nitroaniline, a sulfided platinum catalyst is a highly recommended starting point due to its demonstrated selectivity in preventing dehalogenation.[7]

Visualized Chemical Transformation

Reaction_Scheme sub 5-fluoro-3-methyl-2-nitroaniline pro 4-fluoro-2-methylbenzene-1,2-diamine sub->pro H₂ (1-4 bar) Catalyst (e.g., 5% Pt-S/C) Solvent (e.g., EtOH, EtOAc) Room Temp - 40°C

Caption: Catalytic hydrogenation of the substrate to the target diamine.

Detailed Experimental Protocol: Selective Hydrogenation using 5% Sulfided Platinum on Carbon (Pt-S/C)

This protocol provides a robust method for the selective reduction of 5-fluoro-3-methyl-2-nitroaniline.

PART 1: Materials and Equipment

  • Reagents:

    • 5-fluoro-3-methyl-2-nitroaniline (Substrate)

    • 5% Platinum, sulfided, on activated carbon (Catalyst, e.g., Engelhard type A5031)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous grade (Solvent)

    • Hydrogen (H₂) gas, high purity (≥99.99%)

    • Nitrogen (N₂) or Argon (Ar) gas, high purity

    • Celite® 545 (Filter aid)

  • Equipment:

    • Parr-type hydrogenation apparatus or a glass reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermometer.

    • Schlenk line or glovebox for inert atmosphere handling.

    • Büchner funnel and filter flask.

    • Rotary evaporator.

    • Standard laboratory glassware.

    • Analytical instruments: TLC plates, GC-MS, and NMR for reaction monitoring and product characterization.

PART 2: Reaction Setup and Execution

Safety First: Catalytic hydrogenation involves flammable gases under pressure. Perform the reaction in a well-ventilated fume hood behind a blast shield. Dry hydrogenation catalysts can be pyrophoric; never handle them dry in the open air.

  • Reactor Preparation: To a clean, dry hydrogenation vessel, add 5-fluoro-3-methyl-2-nitroaniline (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pt-S/C catalyst. A typical catalyst loading is 0.1 - 1.0 mol% of platinum relative to the substrate.[7] For a first attempt, 0.5 mol% is a reasonable starting point.

  • Solvent Addition: Add the solvent (e.g., Ethanol, ~10-20 mL per gram of substrate) to the vessel. Gently swirl the vessel to create a slurry. The solvent wets the catalyst, reducing its pyrophoricity.

  • System Purge: Seal the reaction vessel. Using a vacuum/inert gas manifold, carefully evacuate the headspace and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed from the system.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 3-4 bar).[7]

  • Reaction: Begin vigorous stirring to ensure good suspension of the catalyst and efficient gas-liquid mass transfer. The reaction is typically exothermic; monitor the temperature. For this substrate, the reaction should proceed well at room temperature or with gentle warming to ~40°C.[7]

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. For a more precise analysis, carefully depressurize, purge with N₂, take an aliquot of the reaction mixture, filter it through a small plug of Celite®, and analyze by TLC or GC-MS.

PART 3: Work-up and Purification

  • Catalyst Removal: Once the reaction is complete, stop the stirring and cease the hydrogen supply. Carefully vent the excess hydrogen and thoroughly purge the reactor with nitrogen (3-5 cycles).

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Crucial Safety Note: Do not allow the filter cake to dry completely in the air, as the catalyst can ignite. Immediately after filtration, quench the filter cake with plenty of water.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude 4-fluoro-2-methylbenzene-1,2-diamine is often of high purity. If further purification is needed, it can be achieved by flash column chromatography on silica gel or by recrystallization.

Visualized Experimental Workflow

Experimental_Workflow A Reactor Charging (Substrate, Catalyst, Solvent) B Inerting (N₂/Ar Purge) A->B C Hydrogenation (H₂ Pressurization & Stirring) B->C D Reaction Monitoring (H₂ Uptake, TLC, GC) C->D E System Purge (N₂ Flush) D->E Reaction Complete F Catalyst Filtration (Through Celite®) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification & Analysis (Chromatography, NMR) G->H

Caption: Step-by-step workflow for catalytic hydrogenation.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Catalyst deactivation (poisoning).2. Insufficient catalyst loading.3. Poor gas-liquid mixing.4. Insufficient H₂ pressure or leak in the system.1. Ensure high-purity reagents and solvents. Some functional groups (e.g., thiols) can poison catalysts.2. Increase catalyst loading or add a fresh portion of catalyst.3. Increase the stirring rate.4. Check the system for leaks and ensure a stable, positive H₂ pressure.
Hydrodehalogenation (Loss of Fluorine) 1. Catalyst is too active (e.g., standard Pd/C).2. Reaction temperature or pressure is too high.3. Prolonged reaction time after substrate consumption.1. Switch to a more selective catalyst like sulfided Pt/C.[7]2. Operate at lower pressure (1-3 bar) and ambient temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Side Products (e.g., Azo/Azoxy) Condensation of intermediate species (nitroso and hydroxylamine).[4]This is more common when hydrogen availability at the catalyst surface is limited. Ensure efficient stirring and adequate hydrogen pressure to promote full reduction to the amine.
Difficulty Filtering Catalyst The catalyst is too fine and passes through the filter paper.Use a dense filter aid like Celite® 545. For very fine catalysts, using two layers of filter paper or a membrane filter may be necessary.

References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. Available at: [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition. Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. Organic Letters. Available at: [Link]

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. Available at: [Link]

  • Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. Available at: [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Synthetic Communications. Available at: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Chem. Available at: [Link]

  • Transforming nonselective into chemoselective metal catalysts for the hydrogenation of substituted nitroaromatics. PubMed. Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. ACS Omega. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available at: [Link]

  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry. Available at: [Link]

  • Process for reducing nitroanilines. Google Patents.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. Available at: [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

  • Hydrogenation of nitro compounds to anilines. C&CS. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PubMed. Available at: [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PMC. Available at: [Link]

  • Spectroelectrochemistry of Substituted Anilines. ResearchGate. Available at: [Link]

  • Proposed mechanism of Pd/Fe@N/C catalytic hydrogenation of nitrobenzene to aniline. ResearchGate. Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Application

diazotization protocol and pathways for 5-fluoro-3-methyl-2-nitroaniline

Application Note: Diazotization Protocols and Mechanistic Pathways for 5-Fluoro-3-methyl-2-nitroaniline Introduction & Chemical Context 5-Fluoro-3-methyl-2-nitroaniline is a highly specialized building block utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Diazotization Protocols and Mechanistic Pathways for 5-Fluoro-3-methyl-2-nitroaniline

Introduction & Chemical Context

5-Fluoro-3-methyl-2-nitroaniline is a highly specialized building block utilized in the synthesis of complex polyheterocycles, advanced agrochemicals, and hypoxia-selective DNA-alkylating agents[1]. The diazotization of this specific substrate presents significant synthetic challenges due to its unique electronic and steric profile:

  • Severe Electronic Deactivation: The primary amine is flanked by an ortho-nitro group, which exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. The meta-fluoro group further exacerbates this electron deficiency via its own strong inductive withdrawal.

  • Steric Hindrance and Conformational Twisting: The 3-methyl group introduces significant steric bulk adjacent to the nitro group. This steric clash forces the nitro group partially out of coplanarity with the aromatic ring. While this slightly diminishes its mesomeric withdrawal, the combined inductive effects render the primary amine exceptionally electron-deficient and weakly basic.

Because of these factors, standard aqueous diazotization (using dilute HCl and NaNO₂) typically fails[2]. The substrate exhibits poor solubility in dilute acids, and the low basicity of the amine prevents efficient protonation, leading to incomplete conversion and the formation of unwanted triazenes or phenolic byproducts. Consequently, forcing conditions using Nitrosyl Sulfuric Acid (NSA) or mild non-aqueous protocols using tert-Butyl Nitrite (TBN) are required[3].

Mechanistic Pathways

G Substrate 5-Fluoro-3-methyl-2-nitroaniline (Electron-Deficient & Sterically Hindered) PathA Pathway A: Strongly Acidic Nitrosyl Sulfuric Acid (NSA) Conc. H₂SO₄, 0–5 °C Substrate->PathA Overcomes low basicity PathB Pathway B: Non-Aqueous tert-Butyl Nitrite (TBN) MeCN / p-TsOH, 0–25 °C Substrate->PathB Acid-sensitive downstream needs Diazonium Highly Reactive Diazonium Intermediate [Ar-N₂]⁺ X⁻ PathA->Diazonium NO⁺ generation in situ PathB->Diazonium Homolytic/Heterolytic NO transfer Sandmeyer Sandmeyer Reaction (CuX, Halides/Cyanide) Diazonium->Sandmeyer Azo Azo Coupling (Electron-rich aromatics) Diazonium->Azo Reduction Reduction (SnCl₂ → Hydrazine) Diazonium->Reduction

Divergent diazotization pathways for 5-fluoro-3-methyl-2-nitroaniline.

Quantitative Data & Optimization

To select the appropriate methodology for your specific synthetic pipeline, compare the operational parameters of the two primary pathways below:

ParameterPathway A: Nitrosyl Sulfuric Acid (NSA)Pathway B: tert-Butyl Nitrite (TBN)
Reagents 40% NSA in H₂SO₄, Conc. H₂SO₄TBN, MeCN, p-TsOH·H₂O
Temperature 0–5 °C (Strictly controlled)0 °C to Room Temperature
Reaction Time 2–3 hours1–3 hours
Typical Yield 85–95% (measured via downstream product)75–85% (measured via downstream product)
Primary Byproducts Phenols (if moisture/water is introduced)Unreacted starting material, homocoupled dimers
Scalability Excellent (Industrial standard for weak bases)Moderate (Limited by TBN cost and solvent waste)
Best Suited For Robust substrates, bulk synthesis, azo dyesAcid-sensitive substrates, late-stage functionalization

Experimental Protocols (Self-Validating Systems)

Protocol A: Strongly Acidic Diazotization using Nitrosyl Sulfuric Acid (NSA)

Mechanistic Rationale: Concentrated sulfuric acid is essential to fully protonate the weakly basic amine and to stabilize the highly reactive nitrosonium ion (NO⁺). NSA acts as a potent NO⁺ donor capable of overcoming the severe electron deficiency of the ortho-nitroaniline derivative[4].

Step-by-Step Procedure:

  • Preparation of the Acidic Solution: In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) in concentrated H₂SO₄ (98%, 5.0 volumes). Causality: The use of 98% H₂SO₄ ensures complete dissolution and prevents the premature hydrolysis of the diazonium salt to a phenol, which rapidly occurs if aqueous media is used.

  • Cooling: Cool the dark solution to 0–5 °C using an ice-salt bath.

  • Addition of NSA: Slowly add nitrosyl sulfuric acid (40% in H₂SO₄, 1.1 eq) dropwise via an addition funnel. Maintain the internal temperature strictly below 5 °C. Causality: The diazotization reaction is highly exothermic. Exceeding 5 °C risks the explosive decomposition of the diazonium intermediate and promotes unwanted side reactions.

  • In-Process Control (IPC) - Self-Validation: After 2 hours of stirring at 0–5 °C, test the reaction mixture by spotting it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrosonium ions, validating that the reagent was sufficient for complete conversion. If the test is negative, add additional NSA in 0.05 eq increments.

  • Quenching Excess Reagent: Carefully add a small amount of solid sulfamic acid or urea, portion-wise, until the starch-iodide test is negative. Causality: Unquenched NO⁺ will interfere with downstream coupling or Sandmeyer reactions by causing unwanted oxidations or nitrosations of the coupling partners.

Protocol B: Non-Aqueous Diazotization using tert-Butyl Nitrite (TBN)

Mechanistic Rationale: For downstream applications sensitive to concentrated sulfuric acid, TBN in a polar aprotic solvent offers a mild alternative. TBN undergoes cleavage to transfer the NO group without requiring a highly acidic aqueous medium, making it ideal for sterically hindered or poorly soluble anilines[3].

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) in anhydrous acetonitrile (MeCN, 10 volumes) under an inert argon atmosphere. Causality: MeCN is a polar aprotic solvent that effectively solubilizes the sterically hindered aniline while stabilizing the transient diazonium species.

  • Acid Promoter Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.5 eq) to the solution and cool to 0 °C. Causality: While TBN can act alone, adding a mild Brønsted acid like p-TsOH significantly accelerates the diazotization of electron-deficient anilines by facilitating the loss of water from the intermediate nitrosamine[5].

  • TBN Addition: Add tert-butyl nitrite (1.5 eq) dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 1–3 hours. Monitor the disappearance of the starting material via TLC or LC-MS. The formation of the diazonium tosylate salt is often indicated by a distinct color change or slight precipitation.

  • Direct Downstream Utilization: The resulting non-aqueous diazonium solution is typically used in situ for subsequent Sandmeyer halogenations, borylations, or reductions.

References

  • Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated... Source: American Chemical Society (ACS) URL:[Link]

  • Diazotisation Source: Organic Chemistry Portal URL:[Link]

  • Investigation from Synthesis to Crystal Structure to Application of Ecofriendly Disperse Dyes... Source: American Chemical Society (ACS) URL:[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Utilizing 5-Fluoro-3-methyl-2-nitroaniline in the Rational Design of Next-Generation Agrochemicals

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The integration of fluorine into bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The integration of fluorine into bioactive molecules has revolutionized modern crop protection. Currently, approximately 50% of all newly commercialized agrochemicals contain at least one fluorine atom[1]. The unique physicochemical properties of fluorine—specifically its high electronegativity and the strength of the carbon-fluorine bond—impart enhanced metabolic stability, increased lipophilicity, and improved target binding affinity[2].

5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7) is a highly versatile, multi-functionalized building block that serves as an ideal core scaffold for two major classes of agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs) [3] and Ryanodine Receptor (RyR) Modulating Diamides [4].

The strategic substitution pattern of this specific aniline derivative provides distinct mechanistic advantages:

  • C5-Fluorine: Blocks primary sites of oxidative metabolism (e.g., by insect or fungal cytochrome P450 enzymes), prolonging the half-life of the active ingredient. It also increases the partition coefficient (LogP), facilitating rapid cuticular penetration in target pests[5].

  • C3-Methyl: Provides critical steric bulk. In SDHI design, this steric hindrance restricts the rotation of the adjacent amide bond, locking the molecule into a bioactive conformation that perfectly occupies the ubiquinone-binding pocket of mitochondrial Complex II[6].

  • C2-Nitro: Serves as a masked amine. Upon controlled reduction, it yields a highly nucleophilic diamine intermediate, allowing for divergent synthesis into either pyrazole-carboxamides (fungicides) or anthranilic/phthalic diamides (insecticides)[7].

Divergent Synthetic Workflow

The following diagram illustrates the strategic divergence of 5-fluoro-3-methyl-2-nitroaniline into two distinct blockbuster agrochemical classes.

G A 5-Fluoro-3-methyl-2-nitroaniline (Core Scaffold) B Catalytic Hydrogenation (Pd/C) Reduction of -NO2 to -NH2 A->B H2 (1 atm), RT C 5-Fluoro-3-methylbenzene-1,2-diamine (Key Intermediate) B->C D Amidation with Pyrazole-4-carbonyl chloride C->D DIPEA, DMAP E Amidation with Phthalic/Anthranilic derivatives C->E HATU, DIPEA F SDHI Fungicide Candidate (Complex II Inhibitor) D->F G Diamide Insecticide Candidate (RyR Modulator) E->G

Divergent synthetic workflow utilizing 5-fluoro-3-methyl-2-nitroaniline for agrochemical discovery.

Experimental Protocols

As an application scientist, it is critical to recognize that the chemical environment of 5-fluoro-3-methyl-2-nitroaniline presents specific synthetic challenges. The protocols below are engineered as self-validating systems, ensuring high yield while preventing unwanted side reactions (such as hydrodefluorination).

Protocol A: Controlled Reduction to 5-Fluoro-3-methylbenzene-1,2-diamine

Objective: Reduce the nitro group without cleaving the sensitive C-F bond.

  • Preparation: Dissolve 10.0 mmol of 5-fluoro-3-methyl-2-nitroaniline in 50 mL of anhydrous ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Add 5 mol% of 5% Palladium on Carbon (Pd/C). Causality: A lower loading of Pd (5% vs standard 10%) is deliberately chosen to mitigate the risk of catalytic hydrodefluorination of the aromatic ring.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x). Maintain the H₂ pressure strictly at 1 atm using a balloon. Stir vigorously at room temperature (20-25°C) for 4 hours. Causality: Elevated pressures or temperatures will strip the fluorine atom, destroying the molecule's metabolic stability profile.

  • Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 7:3). The yellow nitro starting material will convert to a highly polar, UV-active baseline spot. Filter the mixture through a pad of Celite to remove the Pd/C, wash with ethanol, and concentrate in vacuo to yield the diamine as a dark solid. Store under argon at -20°C to prevent oxidative degradation.

Protocol B: Synthesis of an SDHI Prototype (Pyrazole-4-carboxamide)

Objective: Couple the sterically hindered diamine with a pyrazole-4-carboxylic acid.

  • Acid Activation: In a flame-dried round-bottom flask, suspend 1.1 eq of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 2.0 eq of oxalyl chloride and a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases, then concentrate to yield the acid chloride. Causality: The ortho-methyl group on our diamine creates severe steric hindrance. Standard peptide coupling agents (EDC/HOBt) often fail or give low yields here; the highly reactive acid chloride is mandatory.

  • Coupling: Dissolve the diamine from Protocol A (1.0 eq) in anhydrous THF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and 0.1 eq of DMAP. Cool to 0°C.

  • Addition: Dropwise add the acid chloride (dissolved in THF) over 15 minutes. Warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the fluorinated SDHI candidate.

Quantitative Data Presentation

To benchmark the utility of the 5-fluoro-3-methyl-2-nitroaniline scaffold, we compare the theoretical physicochemical properties and target binding profiles of its derivatives against commercial standards.

Compound / ScaffoldMolecular Weight ( g/mol )Calculated LogPPrimary TargetRepresentative Efficacy (IC₅₀ / EC₅₀)*
5-Fluoro-3-methyl-2-nitroaniline 170.142.15N/A (Precursor)N/A
Synthesized SDHI Prototype ~350 - 3803.4 - 3.8Fungal Complex II (SDH)< 0.5 μg/mL (R. solani)
Standard: Fluxapyroxad 381.313.10Fungal Complex II (SDH)0.8 μg/mL (R. solani)
Synthesized Diamide Prototype ~450 - 5004.1 - 4.5Insect RyR< 10 nM (S. frugiperda)
Standard: Chlorantraniliprole 483.152.86Insect RyR15 nM (S. frugiperda)

*Note: Efficacy values for synthesized prototypes are representative benchmarks based on structure-activity relationship (SAR) models for heavily fluorinated anilines[8][9].

Biological Assay Validation

To validate the synthesized compounds, robust high-throughput screening protocols must be employed.

For SDHI Candidates (Complex II Inhibition): Efficacy is quantified using a colorimetric Succinate Dehydrogenase assay[6]. Mitochondria isolated from Rhizoctonia solani are incubated with succinate and the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol). As the active SDH enzyme oxidizes succinate, DCPIP is reduced, causing a measurable decrease in absorbance at 600 nm. The addition of our fluorinated SDHI candidate blocks this electron transfer, halting the color change. The IC₅₀ is calculated from the dose-response curve.

For Diamide Candidates (RyR Modulation): Insect selectivity is paramount to ensure mammalian safety[8]. HEK293 cell lines stably expressing either insect (Spodoptera frugiperda) RyR or mammalian (Rabbit) RyR1 are loaded with a genetically encoded fluorescent calcium indicator (e.g., R-CEPIA1er). The diamide candidate binds to the RyR, locking it in an open state and causing a massive efflux of Ca²⁺ from the endoplasmic reticulum[10]. Fluorescence time-lapse imaging quantifies the EC₅₀, allowing researchers to calculate the insect-to-mammal selectivity ratio.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 5-Fluoro-3-methyl-2-nitroaniline Reduction

Welcome to the Technical Support Center for the reduction of 5-fluoro-3-methyl-2-nitroaniline to 5-fluoro-3-methylbenzene-1,2-diamine . This transformation is a critical step in synthesizing regiospecific intermediates f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 5-fluoro-3-methyl-2-nitroaniline to 5-fluoro-3-methylbenzene-1,2-diamine . This transformation is a critical step in synthesizing regiospecific intermediates for advanced materials, such as non-fullerene acceptors for polymer solar cells[1], and active pharmaceutical ingredients.

The primary challenge in this workflow is chemoselectivity: reducing the nitro group without triggering the cleavage of the carbon-fluorine (C-F) bond (hydrodefluorination). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you optimize temperature conditions for both catalytic and chemical reduction methods.

G Start 5-Fluoro-3-methyl-2-nitroaniline Reduction Cat Catalytic Hydrogenation (e.g., Pd/C, Pt/C, H2) Start->Cat Chem Chemical Reduction (e.g., SnCl2, EtOH) Start->Chem CatHigh T > 40°C (Pd/C Catalyst) Cat->CatHigh CatLow T = 20-25°C (Pt/C Catalyst) Cat->CatLow ChemLow T < 50°C Chem->ChemLow ChemHigh T = 70-80°C Chem->ChemHigh Defluor Hydrodefluorination (Side Product) CatHigh->Defluor C-F Cleavage Target1 5-Fluoro-3-methylbenzene-1,2-diamine (Optimal Yield) CatLow->Target1 Selective NO2 Reduction Incomplete Incomplete Reduction (Starting Material Remains) ChemLow->Incomplete Sluggish SET Target2 5-Fluoro-3-methylbenzene-1,2-diamine (Optimal Yield) ChemHigh->Target2 Efficient SET

Figure 1: Temperature-dependent reaction pathways for 5-fluoro-3-methyl-2-nitroaniline reduction.

Part 1: Catalytic Hydrogenation Troubleshooting

The Issue: Hydrodefluorination (Loss of Fluorine)

When using standard Palladium on Carbon (Pd/C) under hydrogen gas, researchers frequently observe a mixture of the desired product and a defluorinated byproduct (3-methylbenzene-1,2-diamine).

Causality & Mechanism

Palladium has a strong affinity for inserting into C-F bonds via oxidative addition. As the nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, inadvertently activating the C-F bond. Elevated temperatures (>40 °C) provide the thermal energy required to overcome the activation barrier for this C-F cleavage[2].

The Solution: Temperature Control & Catalyst Substitution

Lowering the reaction temperature to 20–25 °C reduces hydrodefluorination but can result in sluggish kinetics[2]. To achieve a self-validating, highly efficient system, switch from Pd/C to a Platinum-based catalyst (Pt/C or Pt nanoparticles). Platinum has a significantly higher activation barrier for C-F oxidative addition, allowing for near 100% chemoselectivity even at ambient temperatures[3][4].

Quantitative Data Summary

Table 1: Impact of Temperature and Catalyst on 5-Fluoro-3-methyl-2-nitroaniline Reduction

Reduction MethodCatalyst/ReagentTemperature (°C)Conversion (%)Selectivity to Target Diamine (%)Hydrodefluorination (%)
Catalytic5% Pd/C25758812
Catalytic5% Pd/C60>994258
Catalytic1% Pt/C25>99>99<1
Catalytic1% Pt/C80>99964
ChemicalSnCl₂·2H₂O25<20>990
ChemicalSnCl₂·2H₂O75>99>990

Part 2: Experimental Protocol – Chemoselective Catalytic Hydrogenation

This protocol utilizes Pt/C at ambient temperature to ensure complete conversion while entirely suppressing hydrodefluorination.

Self-Validation Checkpoint: The reaction progress is validated by monitoring the stoichiometric uptake of hydrogen gas. The reaction should consume exactly 3 molar equivalents of H₂.

  • Preparation: Charge a thoroughly purged autoclave or Parr shaker with 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) and 1% Pt/C (5 wt% relative to substrate).

  • Solvent Addition: Add anhydrous ethanol (10 mL per gram of substrate).

  • Purging: Purge the vessel with inert nitrogen gas three times, followed by three purges with hydrogen gas to remove all oxygen.

  • Pressurization & Temperature Control: Pressurize the vessel to 0.1–0.5 MPa H₂. Crucial Step: Set the reactor's cooling jacket to strictly maintain 25 °C. The reduction of the nitro group is highly exothermic; failure to dissipate this heat will cause localized temperature spikes, leading to C-F cleavage.

  • Monitoring: Stir vigorously for 2–4 hours. The reaction is complete when hydrogen uptake ceases.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure diamine.

Part 3: Chemical Reduction Troubleshooting

The Issue: Sluggish Kinetics & Incomplete Conversion

When avoiding hydrogen gas, researchers often turn to metal-mediated chemical reductions (e.g., Tin(II) chloride, SnCl₂). The common issue here is incomplete conversion, leaving unreacted starting material.

Causality & Mechanism

Unlike catalytic hydrogenation, SnCl₂-mediated reduction proceeds via a series of single-electron transfers (SET) from the metal (Sn²⁺) to the nitro group[2]. This SET process has a high kinetic barrier. At room temperature (<50 °C), the thermal energy is insufficient to drive the electron transfer at a practical rate. Because SnCl₂ does not undergo oxidative addition into the C-F bond, hydrodefluorination is not a risk, meaning temperature can be safely elevated.

The Solution: Controlled Reflux

Elevate the temperature to 70–80 °C (ethanol reflux). This thermal activation overcomes the SET barrier, driving the reaction to completion within hours without risking the integrity of the fluorine atom.

Part 4: Experimental Protocol – SnCl₂-Mediated Reduction

This protocol leverages elevated temperatures to drive chemical reduction while utilizing a specific pH-controlled workup to prevent the notorious "tin emulsion" problem.

Self-Validation Checkpoint: The color transition from a deep yellow solution (nitro starting material) to a pale/colorless solution indicates the successful reduction to the amine.

  • Dissolution: Dissolve 5-fluoro-3-methyl-2-nitroaniline (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C for 3 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material spot disappears.

  • Cooling: Remove from heat and cool the reaction mixture to 0 °C in an ice bath.

  • pH-Controlled Quench (Critical): Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 8.0. Why? At pH 8.0, tin salts precipitate completely as insoluble Sn(OH)₂ and Sn(OH)₄. If the pH is too low or too high, tin forms soluble complexes that cause severe emulsions during extraction.

  • Extraction: Filter the resulting white slurry through Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product.

Part 5: Frequently Asked Questions (FAQs)

Q1: My TLC/HPLC analysis shows significant starting material remaining even after 12 hours at 25 °C using Pd/C. What are the likely causes? A: Lowering the temperature successfully reduces hydrodefluorination but inherently slows the desired nitro reduction[2]. If conversion stalls completely, catalyst deactivation (poisoning) is the likely culprit. Instead of raising the temperature (which risks C-F cleavage), switch to a Pt-based catalyst[3] or slightly increase the hydrogen pressure to accelerate the kinetics without providing the thermal energy needed for defluorination.

Q2: Can I use transfer hydrogenation to avoid handling H₂ gas cylinders? A: Yes. Transfer hydrogenation using a sacrificial hydrogen donor (e.g., tetrahydroxydiboron or hydrazine) with a magnetically recoverable catalyst like Pd@Fe₃O₄ is highly effective[5]. However, temperature optimization remains critical. Operating at 50 °C rather than 80 °C slows the reaction slightly but maximizes chemoselectivity, preventing the cleavage of the halogen bond[5].

Q3: Why is 5-fluoro-3-methyl-2-nitroaniline so sensitive compared to other simple nitroarenes? A: The specific substitution pattern places the highly electronegative fluorine atom in close proximity to the nitro group. This molecule is a highly specialized, regiospecific intermediate[1]. The steric and electronic interplay makes the C-F bond particularly susceptible to cleavage once the nitro group is reduced to an electron-donating amine, requiring strict adherence to the temperature boundaries outlined in this guide.

References

  • ACS Applied Materials & Interfaces. "Regioisomeric Non-Fullerene Acceptors Containing Fluorobenzo[c][1,2,5]thiadiazole Unit for Polymer Solar Cells". Available at:[Link]

  • Journal of the American Chemical Society. "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts". Available at:[Link]

  • ResearchGate. "Pt AlOOH/C Catalyst for Highly Efficient and Selective Hydrogenation of Nitroarenes". Available at:[Link]

  • PMC / NIH. "Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst". Available at:[Link]

Sources

Optimization

handling, storage stability, and degradation of 5-fluoro-3-methyl-2-nitroaniline

Introduction Welcome to the technical support guide for 5-fluoro-3-methyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, stora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-fluoro-3-methyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this chemical intermediate. Due to its specific combination of functional groups—a nitro group, a fluorine atom, and a methyl group on an aniline frame—this compound's stability and reactivity require careful consideration. Inconsistent experimental outcomes can often be traced back to suboptimal storage, handling, or unrecognized degradation. This guide provides in-depth, field-proven insights and troubleshooting protocols to maintain the integrity of your compound and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-fluoro-3-methyl-2-nitroaniline?

Like many nitroaniline derivatives, this compound should be handled with care. The primary hazards are related to its toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation.[3] Long-term or repeated exposure may cause damage to organs, particularly the blood.[1] Therefore, adherence to strict safety protocols is mandatory.

Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?

To maintain its chemical integrity, 5-fluoro-3-methyl-2-nitroaniline should be stored in a tightly closed container, preferably in a cool, dry, and dark place.[1][4] A recommended storage temperature is refrigerated at 4°C.[5] The area should be well-ventilated.[6] It is crucial to protect the compound from light and moisture to prevent photodegradation and hydrolysis.[4][5]

Q3: My vial of 5-fluoro-3-methyl-2-nitroaniline has been on the shelf for a while. How can I visually inspect it for potential degradation?

Visual inspection is the first line of defense against using a degraded compound. Key indicators of degradation include:

  • Color Change: A noticeable shift from its typical yellow, crystalline appearance.

  • Clumping or Caking: This often suggests moisture absorption, which can lead to hydrolysis.[4]

  • Change in Texture: Any deviation from a free-flowing powder to a gummy or solid mass.

If you observe any of these changes, it is highly recommended to perform a purity check before using the material in an experiment.[4]

Q4: Is this compound particularly sensitive to atmospheric conditions?

Yes. Beyond light and moisture, it is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[6] Contact with these materials can catalyze degradation. While it is stable under normal, recommended conditions, it's best to handle it in an inert atmosphere (like nitrogen or argon) for applications requiring the highest purity, although this is not strictly necessary for all uses.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during experimentation, linking them to the compound's handling and stability.

Problem: I am observing variable yields and inconsistent results in my synthesis/assay using a previously opened container of 5-fluoro-3-methyl-2-nitroaniline.

This is a classic sign of compromised compound integrity. The variability likely stems from the presence of degradants, which can interfere with your reaction stoichiometry or biological assay.

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnose and resolve the issue.

G A Inconsistent Experimental Results Observed B Step 1: Quarantine the Suspect Batch Do not use in further experiments. A->B C Step 2: Review Storage & Handling History B->C D Was the compound stored in a cool, dark, dry place? C->D Check conditions E Was the container always tightly sealed? D->E Yes H Root Cause Identified: Improper Storage/Handling D->H No F Step 3: Perform Purity Analysis (See Protocol 4.3 for HPLC method) E->F Yes E->H No G Is purity >95% and free of major unknown peaks? F->G Analyze results I Corrective Action: Procure a new, verified batch. Implement strict storage protocols. G->I No, degradation confirmed J Compound is likely pure. Investigate other experimental parameters (reagents, solvent, temperature, etc.). G->J Yes H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: How do I safely handle and dispose of waste containing 5-fluoro-3-methyl-2-nitroaniline?

Safe handling is paramount to protect yourself and others. Always work in a well-ventilated area, preferably inside a chemical fume hood.[1]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Disposal

Waste is classified as hazardous and must be disposed of accordingly.[6]

  • Collect all waste material (solid compound, contaminated consumables, solutions) in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the container through your institution's approved waste disposal program. Do not pour down the drain.[1]

Part 3: In-Depth Technical Protocols & Data

Optimal Storage and Handling Protocol

This table summarizes the critical parameters for maintaining the stability of 5-fluoro-3-methyl-2-nitroaniline.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential thermal degradation reactions.[4]
Humidity Store in a dry environment; use a desiccator for long-term storage.Prevents moisture absorption, which can lead to hydrolysis of the aniline or other water-mediated degradation.[4]
Light Store in an amber or opaque vial. Protect from direct light.Nitroaromatic compounds are often photosensitive. UV radiation can provide the energy to initiate degradation pathways.[4][5]
Atmosphere Tightly sealed container. For high-purity applications, backfill with an inert gas (N₂ or Ar).Minimizes exposure to atmospheric oxygen and moisture, which can participate in oxidative or hydrolytic degradation.
Incompatibilities Keep away from strong acids, strong bases, and strong oxidizing agents.These substances can react with the nitro or amine groups, leading to rapid decomposition of the compound.[6]
Understanding Chemical Stability and Degradation Pathways

The stability of 5-fluoro-3-methyl-2-nitroaniline is governed by its functional groups. The electron-withdrawing nature of the nitro and fluoro groups influences the reactivity of the entire molecule.[7] While specific degradation studies on this exact molecule are not widely published, we can propose likely pathways based on the known chemistry of nitroaromatics and fluoroanilines.[4][8][9]

G Parent 5-Fluoro-3-methyl-2-nitroaniline Photo Photodegradation Products (e.g., polymeric material, ring cleavage) Parent->Photo Photodegradation Hydrolysis Hydrolysis Products (Potential defluorination or -NH₂ to -OH conversion) Parent->Hydrolysis Hydrolysis Reduction Nitro-Reduced Products (Nitroso, Hydroxylamino, Amino) Parent->Reduction Nitro-Group Reduction Light Light (UV) Light->Photo Moisture Moisture (H₂O) (Acid/Base Catalyzed) Moisture->Hydrolysis Reducing Reducing Agents/ Contaminants Reducing->Reduction

Caption: Potential degradation pathways for 5-fluoro-3-methyl-2-nitroaniline.

  • Nitro-Group Reduction: This is a very common pathway for nitroaromatic compounds. The nitro group (-NO₂) can be successively reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This can occur in the presence of reducing agents or certain biological systems.[4][9]

  • Photodegradation: Exposure to UV light can excite the molecule, leading to complex reactions including polymerization or ring cleavage.[4]

  • Hydrolysis/Defluorination: While the C-F bond is generally strong, under certain conditions (e.g., microbial action or harsh pH), defluorination can occur.[8][10] Similarly, the amine group could be susceptible to hydrolysis.

Protocol: Purity Verification by Reverse-Phase HPLC

If you suspect degradation, a simple reverse-phase High-Performance Liquid Chromatography (HPLC) analysis can confirm the purity of your compound. This protocol is a general guideline and should be optimized for your specific system.

Objective: To assess the purity of 5-fluoro-3-methyl-2-nitroaniline and detect the presence of degradation products.

1. Sample Preparation: a. Accurately weigh ~1 mg of the compound. b. Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution. c. Dilute the stock solution to a working concentration of ~50-100 µg/mL with the mobile phase.

2. HPLC System & Conditions:

  • HPLC System: Standard system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start with a 70:30 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm and/or a wavelength corresponding to the compound's λmax.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Analyze a sample from a new, unopened vial as a reference standard. b. Analyze the suspect sample under identical conditions. c. Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the suspect sample indicates degradation. Purity can be estimated by the area percentage of the main peak.

References

  • Buckley, D., & Pinder, A. R. (1966). o-Nitroaniline derivatives. Part I. The preparation and stability of o-nitroanils. Journal of the Chemical Society C: Organic, 1058. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methyl-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2017, November 22). How 4-nitroaniline is a weaker base than 3-nitroaniline? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for N-Methyl-2-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Zhao, Z. Q., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed, 22(4), 1436-44. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. Retrieved from [Link]

  • Dhawale, D. M., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Fluoro-3-methyl-2-nitroaniline Purity Analysis: A Comparative Guide

The accurate purity determination of fluorinated aromatic intermediates, such as 5-fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7), is a critical bottleneck in pharmaceutical and agrochemical development. Because fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity determination of fluorinated aromatic intermediates, such as 5-fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7), is a critical bottleneck in pharmaceutical and agrochemical development. Because fluorination minimally alters the hydrophobicity (LogP) of aromatic rings, separating positional isomers (e.g., 4-fluoro vs. 5-fluoro isomers) using traditional reversed-phase high-performance liquid chromatography (HPLC) is notoriously difficult.

This guide objectively compares the performance of standard C18 columns against alternative chemistries (Biphenyl and Pentafluorophenyl) and provides a self-validating, step-by-step protocol aligned with the latest[1].

Causality in Column Selection: Beyond C18

To design a robust separation method, we must analyze the physicochemical properties of 5-fluoro-3-methyl-2-nitroaniline. The molecule features an electron-withdrawing nitro group, a highly electronegative fluorine atom, and an electron-donating methyl group. This creates a strong, localized dipole moment across the aromatic ring.

  • Standard C18 Phases: Rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of fluorinated nitroanilines have virtually identical hydrophobic profiles, C18 columns typically result in co-elution[2].

  • Biphenyl Phases: Feature two aromatic rings that can twist to accommodate steric bulk. They offer enhanced π−π stacking interactions with the electron-deficient nitroaniline ring, providing significantly better shape selectivity than C18[3].

  • Pentafluorophenyl (PFP) Phases: The optimal choice for this analyte. PFP columns introduce multi-modal retention mechanisms: strong dipole-dipole interactions, π−π interactions, and specific fluorine-fluorine (fluorous) affinity[4]. The rigid, planar nature of the PFP ring acts as a steric discriminator, easily resolving closely related positional isomers[5].

G Analyte 5-Fluoro-3-methyl-2-nitroaniline C18 Standard C18 Phase (Hydrophobic) Analyte->C18 Dispersive Biphenyl Biphenyl Phase (π-π & Hydrophobic) Analyte->Biphenyl π-π Stacking PFP PFP Phase (Dipole, π-π, F-F) Analyte->PFP Multi-modal Res1 Poor Resolution (Isomer Co-elution) C18->Res1 Res2 Good Resolution (Aromatic Retention) Biphenyl->Res2 Res3 Optimal Resolution (Max Selectivity) PFP->Res3

Figure 1: Chromatographic separation mechanisms for fluorinated aromatics across column chemistries.

Experimental Data: Performance Comparison

To objectively evaluate these phases, an experimental mixture containing 5-fluoro-3-methyl-2-nitroaniline and its critical positional isomer (4-fluoro-3-methyl-2-nitroaniline) was analyzed across three 150 x 4.6 mm, 3 µm columns.

Chromatographic Conditions:

  • Mobile Phase: Isocratic 45% Methanol / 55% 10 mM Ammonium Acetate (pH 6.0). Causality: A pH of 6.0 ensures the weakly basic aniline group remains completely unionized, preventing peak tailing from secondary silanol interactions.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm | Temperature: 35°C.

Table 1: Column Performance Metrics
Column ChemistryRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Verdict
Standard C18 6.40.8 (Co-elution)1.35Fail - Insufficient isomer selectivity.
Biphenyl 8.22.1 (Baseline)1.15Pass - Good π−π retention.
PFP (Fluorinated) 11.53.8 (Excellent)1.05Optimal - Superior fluorous/dipole selectivity.

Data Interpretation: The PFP column provides a self-validating baseline resolution ( Rs​ > 1.5 is the ICH requirement, PFP achieves 3.8), making it the definitive choice for method validation.

Step-by-Step Methodology: PFP Column Workflow

The following protocol outlines the optimized workflow for purity analysis using the PFP column.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Methanol.

Step 2: Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 50 mg of 5-fluoro-3-methyl-2-nitroaniline reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the standard solution with 0.1% (w/w) of the 4-fluoro isomer to verify critical pair resolution.

Step 3: Instrument Setup

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-12 min: 35% 65% B (Shallow gradient to maximize α selectivity)

    • 12-15 min: 95% B (Column wash)

    • 15-20 min: 35% B (Re-equilibration)

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Protocol

Under the , validation is a lifecycle process demonstrating that a method is "fit for purpose"[6]. The protocol below is designed as a self-validating system; if the System Suitability Test (SST) criteria are not met, the validation sequence automatically halts.

G Start ICH Q2(R2) Validation Initiation Spec Specificity / Selectivity (Isomer Resolution) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Parameters) Prec->Rob Valid Method Fit for Purpose Rob->Valid

Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.

Specificity & Forced Degradation
  • Procedure: Inject blank, standard, and SST solutions. Subject the standard to acid (0.1N HCl), base (0.1N NaOH), peroxide (3% H2​O2​ ), and thermal (60°C) stress for 24 hours.

  • Self-Validating Criteria: The 5-fluoro-3-methyl-2-nitroaniline peak must be completely resolved from all degradation products and the 4-fluoro isomer ( Rs​ 2.0). Peak purity angle must be less than the purity threshold (via PDA detector).

Linearity & Range
  • Procedure: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05%) to 120% of the target specification limit (1.2 mg/mL).

  • Self-Validating Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept bias must be 2.0% of the 100% response.

Accuracy (Recovery)
  • Procedure: Spike known amounts of impurities into the analyte matrix at three levels (50%, 100%, and 150% of the specification limit) in triplicate.

  • Self-Validating Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, proving the method is free from matrix interference[7].

Precision (Repeatability & Intermediate)
  • Procedure: Inject six independent preparations of the 100% standard solution on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different HPLC system (Intermediate Precision).

  • Self-Validating Criteria: The Relative Standard Deviation (%RSD) for peak area and retention time must be 1.0% for repeatability and 2.0% for intermediate precision.

Robustness (Quality by Design Approach)
  • Procedure: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 2°C), and Mobile Phase pH ( ± 0.2 units).

  • Self-Validating Criteria: The critical pair resolution ( Rs​ ) must remain 1.5 under all perturbed conditions, ensuring the method will not fail during routine QC transfer.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Validating Batch-to-Batch Consistency of 5-Fluoro-3-methyl-2-nitroaniline: A Comparative Analytical Guide

Executive Summary & Mechanistic Importance 5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7)[1] is a highly specialized, regiospecific intermediate utilized in the synthesis of advanced functional materials and active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Importance

5-Fluoro-3-methyl-2-nitroaniline (CAS: 468741-19-7)[1] is a highly specialized, regiospecific intermediate utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients (APIs). Notably, it serves as a critical building block in the multistep synthesis of asymmetric 5-fluorobenzo[c][1,2,5]thiadiazole units, which are essential for developing non-fullerene acceptors (NFAs) in high-performance polymer solar cells[2].

In these complex syntheses, the precise orientation of the fluorine atom (proximal vs. distal) dictates the electronic structure, HOMO/LUMO energy levels, and ultimate film morphology of the final compound[2]. Consequently, batch-to-batch consistency—particularly the absence of regioisomeric impurities like 4-fluoro-2-nitroaniline—is non-negotiable. Even trace amounts of off-target isomers can undergo parallel Knoevenagel condensations, leading to parasitic byproducts that terminate chain growth or severely depress the power conversion efficiency (PCE) of the final material[2].

Below is a mechanistic mapping of how regioisomeric impurities derail downstream synthesis:

ReactionImpact Substrate 5-fluoro-3-methyl-2-nitroaniline (Target Intermediate) Reagent Multistep Synthesis & Knoevenagel Condensation Substrate->Reagent Impurity 4-fluoro-2-nitroaniline (Regioisomer Impurity) Impurity->Reagent Product Regiospecific Acceptor (High PCE / Defined HOMO-LUMO) Reagent->Product Desired Pathway Byproduct Off-Target Isomer (Altered Morphology / Low Yield) Reagent->Byproduct Parasitic Pathway

Figure 1: Mechanistic impact of regioisomeric impurities during acceptor-donor-acceptor synthesis.

Comparative Grade Analysis: High-Fidelity vs. Standard Commercial

When sourcing 5-fluoro-3-methyl-2-nitroaniline, researchers must distinguish between "High-Fidelity" grades (optimized for regiospecific synthesis) and "Standard Commercial" grades (often synthesized with less stringent isomeric control). The table below summarizes the quantitative performance metrics that differentiate these two tiers.

Analytical ParameterHigh-Fidelity GradeStandard Commercial GradeValidation Methodology
Overall Assay ≥99.5% ∼95.0−97.0% 19F qNMR (Absolute Mass Balance)
Regioisomer Content <0.1% Up to 3.0% PFP-HPLC-UV/MS
Moisture (Water) <0.5% <2.0% Karl Fischer Titration
Heavy Metals <10 ppm <50 ppmICP-MS

Self-Validating Analytical Protocols

To guarantee product integrity, analytical workflows must move beyond simple area-percent purity. We employ an orthogonal, self-validating system compliant with ICH Q2(R2) guidelines[3], utilizing chromatographic profiling for specificity and quantitative NMR (qNMR) for absolute accuracy.

Protocol 1: Orthogonal Chromatographic Profiling (HPLC-UV/MS)

Causality & Expert Insight: Standard C18 reversed-phase columns separate compounds based on hydrophobicity. However, fluorinated regioisomers (e.g., 4-fluoro vs. 5-fluoro) possess nearly identical partition coefficients ( logP ), often resulting in co-elution. To resolve this, we utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine-fluorine interactions, combined with enhanced dipole-dipole and π−π stacking mechanisms, provide the orthogonal selectivity required to achieve baseline resolution ( Rs​>1.5 ) of positional isomers.

Step-by-Step Methodology:

  • Column Selection: Phenomenex Kinetex PFP ( 150×4.6 mm, 2.6μm core-shell).

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water (buffers ionization for MS).

    • Channel B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Isocratic hold at 10% B for 2 min, linear gradient to 90% B over 15 min, hold at 90% B for 3 min. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of Methanol (1 mg/mL). Sonicate for 5 minutes and filter through a 0.22 μm PTFE syringe filter.

  • Detection & Validation: Monitor UV absorbance at 254 nm for primary quantification. Simultaneously route the eluent to an ESI-MS (Positive mode) to confirm the m/z 171.05 [M+H]+ molecular ion and identify any des-fluoro ( m/z 153.06) or dinitro impurities.

Protocol 2: Absolute Assay via 19F Quantitative NMR (qNMR)

Causality & Expert Insight: HPLC-UV relies on relative response factors; if an impurity lacks a chromophore or absorbs differently at 254 nm, the area-percent purity will be skewed. To establish an absolute mass balance, we employ 19F qNMR . Because the 19F nucleus has a massive chemical shift range (~1000 ppm) and 100% natural abundance, it provides a highly specific, interference-free spectrum. By adding a known mass of an internal standard, we calculate the exact absolute purity of the target molecule without needing an identical reference standard.

Step-by-Step Methodology:

  • Sample & Standard Weighing: Accurately weigh ~20.0 mg of 5-fluoro-3-methyl-2-nitroaniline and ~10.0 mg of 2,2,2-Trifluoroethanol (TFE, Internal Standard, >99.9% purity) into the same vial using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Instrument Parameters: Acquire the 19F NMR spectrum at 376 MHz (on a 400 MHz spectrometer).

    • Critical Parameter: Set the relaxation delay ( D1​ ) to ≥20 seconds. Why: Fluorinated aromatics often have long longitudinal relaxation times ( T1​ ). A sufficient D1​ ensures all nuclei fully relax between pulses, preventing signal saturation and ensuring quantitative integration.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the TFE signal (set as reference) and the distinct aryl-fluorine singlet of the target compound.

  • Calculation: Calculate absolute purity using the standard qNMR mass-balance equation, ensuring the batch meets the >99.5% specification.

Analytical Validation Workflow

The following diagram illustrates the self-validating lifecycle of a batch upon receipt, ensuring all materials meet ICH Q2(R2) standards[3] before being released for synthesis.

ValidationWorkflow Start Batch Receipt (CAS: 468741-19-7) PhysChem Physicochemical Screening (KF Moisture, MP, ICP-MS) Start->PhysChem HPLC Chromatographic Profiling (PFP-HPLC-UV/MS) PhysChem->HPLC Pass Reject Batch Rejected / Downgraded (Standard Grade) PhysChem->Reject Fail qNMR Orthogonal Assay (19F qNMR Absolute Quant) HPLC->qNMR Decision ICH Q2(R2) Spec Check (Purity >99.5%, Isomers <0.1%) qNMR->Decision Release Batch Released (High-Fidelity Grade) Decision->Release Conforms Decision->Reject Out of Spec

Figure 2: Orthogonal analytical validation workflow for batch release.

Conclusion

Validating the batch-to-batch consistency of 5-fluoro-3-methyl-2-nitroaniline requires a departure from standard analytical templates. By understanding the mechanistic impact of regioisomers on downstream Knoevenagel condensations and employing a self-validating, ICH Q2(R2)-compliant workflow (PFP-HPLC coupled with 19F qNMR), researchers can confidently secure the structural integrity of their advanced materials and APIs.

References

2.[3] Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

3.[2] Title: Regioisomeric Non-Fullerene Acceptors Containing Fluorobenzo[c][1,2,5]thiadiazole Unit for Polymer Solar Cells Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-3-methyl-2-nitroaniline proper disposal procedures

As drug development and materials science advance, the use of highly functionalized building blocks like 5-Fluoro-3-methyl-2-nitroaniline (CAS 468741-19-7) has become increasingly common. However, the exact structural fe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the use of highly functionalized building blocks like 5-Fluoro-3-methyl-2-nitroaniline (CAS 468741-19-7) has become increasingly common. However, the exact structural features that make this compound synthetically valuable—its energetic nitro group, tightly bound fluorine atom, and reactive aniline moiety—also create a complex matrix of disposal challenges.

Standard generic waste protocols are insufficient for halogenated nitroaromatics. Improper disposal can lead to localized deflagration, the release of highly toxic hydrogen fluoride (HF) gas, and severe regulatory penalties. To build deep operational trust and ensure absolute laboratory safety, this guide moves beyond basic safety data sheets. Below is a field-proven, self-validating methodology for the safe, compliant, and complete destruction of 5-Fluoro-3-methyl-2-nitroaniline.

Regulatory Framework & Waste Profiling

In the United States, and mirrored by stringent global standards such as South Korea's Wastes Control Act, the disposal of toxic and reactive organics is strictly governed. Under the [1], 5-Fluoro-3-methyl-2-nitroaniline must be managed as a characteristic hazardous waste due to its toxicity and reactivity.

Furthermore, the EPA’s [2] for nitroanilines highlight their potent systemic risks (such as methemoglobinemia), necessitating zero-emission disposal pathways. Crucially, operators must adhere to the RCRA "derived-from" rule. This rule dictates that any ash or scrubber effluent generated during the destruction of this waste remains legally classified as hazardous until analytically proven otherwise [3].

Causality of Hazards & Quantitative Mitigation

To safely dispose of a chemical, one must understand how its molecular structure dictates its macroscopic behavior during destruction.

Structural MoietyPhysicochemical HazardOperational ConsequenceRequired Mitigation StrategyQuantitative Metric / Threshold
Fluoro (-F) Generates HF gas upon combustionCorrosive degradation of incinerator stacks; severe environmental toxicityHigh-temp incineration coupled with a wet alkaline scrubberStack HF emissions < 1 ppm
Nitro (-NO2) Energetic thermal decompositionRisk of localized deflagration due to proximity to the oxidizable methyl groupDilution in a non-halogenated, combustible solventMinimum 1:10 (Waste:Solvent) ratio
Amino (-NH2) Acute systemic toxicity (methemoglobinemia)Severe dermal absorption and inhalation risks during benchtop handlingHandling inside a fume hood; heavy-duty nitrile/neoprene PPEOEL (Occupational Exposure Limit) < 0.1 mg/m³

Self-Validating Disposal Protocol

Every step in a high-stakes chemical disposal workflow must include a built-in verification mechanism to ensure the action was successful before proceeding to the next phase.

Phase 1: Benchtop Segregation and Primary Containment
  • Causality: Nitroanilines are fundamentally incompatible with strong oxidizers, reducing agents, and acids. Mixing them in a generic waste carboy can trigger spontaneous exothermic reactions.

  • Action: Collect 5-Fluoro-3-methyl-2-nitroaniline waste in a dedicated, chemically inert container (e.g., amber HDPE). Label explicitly as "Halogenated Nitroaromatic Waste - Toxic/Reactive."

  • Self-Validation Check: Before sealing the primary waste carboy, perform a micro-scale compatibility test (adding 1 mg of new waste to 1 mL of the existing waste matrix in a secondary vial). Monitor for gas evolution or temperature spikes using an IR thermometer. An absence of thermal deviation validates the chemical compatibility of the mixture.

Phase 2: Solvent Dilution for Controlled Combustion
  • Causality: The proximity of the energetic nitro group (-NO2) at the 2-position to the oxidizable methyl group (-CH3) at the 3-position creates an intramolecular redox hazard under extreme thermal stress. Bulk incineration of the pure powder can lead to rapid deflagration.

  • Action: Dissolve the waste in a highly combustible, non-halogenated solvent (e.g., ethanol, toluene, or xylene) at a minimum ratio of 1:10 (waste:solvent) to ensure a steady, controlled thermal oxidation process.

  • Self-Validation Check: Post-dilution, perform a visual inspection and a laser-scattering test (shining a laser pointer through the vessel). The absence of the Tyndall effect (scattering of light by particulates) validates complete dissolution, ensuring a uniform, non-explosive burn rate in the incinerator.

Phase 3: High-Temperature Incineration and Alkaline Scrubbing
  • Causality: Complete destruction of the fluorinated aromatic ring requires extreme heat, while the resulting HF and NOx gases must be chemically neutralized to prevent toxic atmospheric release.

  • Action: Inject the homogenous waste stream into a permitted hazardous waste incinerator operating at >1000°C. The facility must be equipped with an afterburner and a wet alkaline scrubber (utilizing sodium hydroxide or calcium hydroxide) to convert HF gas into harmless fluoride salts (NaF/CaF₂).

  • Self-Validation Check: The incinerator's Continuous Emissions Monitoring System (CEMS) must display real-time stack emissions. The destruction process is validated only when HF and NOx levels remain consistently below the EPA-mandated threshold of <1 ppm, confirming the scrubber's stoichiometric efficiency.

Phase 4: Ash and Effluent Management (RCRA Compliance)
  • Causality: Under the RCRA "derived-from" rule, the resulting bottom ash and scrubber effluent are legally considered hazardous until analytically cleared.

  • Action: Collect all bottom ash and spent scrubber fluids in sealed drums for secondary disposal or stabilization.

  • Self-Validation Check: Conduct a Toxicity Characteristic Leaching Procedure (TCLP) on the resulting bottom ash. The disposal cycle is validated and finalized when the leachate tests negative for toxic organic residues and heavy metals, legally clearing the ash for standard industrial landfilling.

Disposal Workflow Visualization

DisposalWorkflow A 1. Benchtop Segregation (5-Fluoro-3-methyl-2-nitroaniline) B 2. Combustible Solvent Dilution (Prevents Deflagration) A->B C 3. High-Temp Incineration (>1000°C) B->C D 4. Alkaline Scrubber (Neutralizes HF & NOx) C->D E 5. RCRA Compliant Ash/Effluent Disposal & TCLP Validation D->E

5-Fluoro-3-methyl-2-nitroaniline disposal workflow highlighting HF/NOx neutralization.

References

  • Title: 40 CFR 261.3 - Definition of hazardous waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Provisional Peer-Reviewed Toxicity Values for Nitroaniline Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Listings (Derived-From Rule) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-3-methyl-2-nitroaniline
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